molecular formula C21H16FN7OS2 B2829408 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 887882-23-7

2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2829408
CAS No.: 887882-23-7
M. Wt: 465.53
InChI Key: NDKNIFBWOHTYLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4 and an indole-3-yl moiety at position 5. A thioether linkage connects the triazole to an acetamide group, which is further substituted with a 5-methyl-1,3,4-thiadiazole ring.

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN7OS2/c1-12-25-27-20(32-12)24-18(30)11-31-21-28-26-19(29(21)14-8-6-13(22)7-9-14)16-10-23-17-5-3-2-4-15(16)17/h2-10,23H,11H2,1H3,(H,24,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKNIFBWOHTYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that integrates multiple bioactive moieties. The structural components include a triazole ring, an indole group, and thiadiazole derivatives, which contribute to its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure:

  • IUPAC Name : this compound
  • Molecular Formula : C22H21FN4O2S
  • Molecular Weight : 424.49 g/mol

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. Specifically:

  • Antibacterial Activity : Studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) for some synthesized triazole compounds was reported to be as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
CompoundMIC (µg/mL)Target Bacteria
Triazole derivative A0.25MRSA
Triazole derivative B0.68Vancomycin-resistant Enterococcus

Anticancer Activity

The compound has been evaluated for its anticancer potential against various cancer cell lines:

  • Cell Line Testing : The antiproliferative activity was assessed against breast, colon, and lung cancer cell lines. Notably, a related triazole derivative displayed an IC50 value of 6.2 µM against colon carcinoma HCT-116 cells .
Cell LineIC50 (µM)
HCT-116 (Colon)6.2
T47D (Breast)27.3

Anticonvulsant Properties

The compound has also shown promise in anticonvulsant assays. In preclinical models, it demonstrated significant efficacy in reducing convulsive episodes . This suggests potential therapeutic applications in treating epilepsy and other seizure disorders.

The biological activity of the compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The triazole moiety is known to inhibit various enzymes involved in microbial growth and cancer cell proliferation.
  • Receptor Modulation : The compound may bind to receptors modulating neurotransmitter release or cellular signaling pathways relevant to anticonvulsant activity.

Case Studies and Research Findings

Several studies highlight the efficacy of similar compounds:

  • Study on Triazole Derivatives : A comprehensive review outlined the pharmacological profiles of various triazole derivatives, emphasizing their potential as antimicrobial and anticancer agents .
  • Synthesis and Evaluation : Another study synthesized novel triazole-thioether compounds and evaluated their biological activities against a panel of pathogens and cancer cell lines .

Scientific Research Applications

The compound 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule with significant potential in various scientific applications, particularly in medicinal chemistry. Its unique structural features suggest a range of biological activities that warrant further investigation. Below is a detailed exploration of its applications, supported by data tables and case studies.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. The triazole and indole moieties are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that derivatives of triazole can effectively target cancer cell lines, leading to reduced viability and increased cell death rates.

Antimicrobial Properties

The presence of the thiadiazol and triazole groups suggests potential antimicrobial activity. Compounds with similar structures have shown efficacy against various bacterial strains and fungi. For instance, a derivative was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, research has highlighted the role of triazole derivatives in inhibiting enzymes like cyclooxygenase (COX), which is crucial in inflammation and pain pathways. This inhibition can lead to anti-inflammatory effects and pain relief .

Study 1: Anticancer Efficacy

A recent study investigated the anticancer effects of a similar triazole compound on human breast cancer cells. The results indicated that treatment with the compound led to a significant decrease in cell proliferation and increased apoptosis markers compared to untreated controls. The mechanism was linked to the activation of caspase pathways .

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, a related compound was evaluated against various pathogens including E. coli and Pseudomonas aeruginosa. The compound demonstrated potent activity with MIC values lower than conventional antibiotics, suggesting its potential as a new antimicrobial agent .

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • 1,2,4-Triazole vs.
  • 1,2,4-Triazole vs. 1,3,4-Thiadiazole (): Thiadiazole-based analogs exhibit higher metabolic stability but reduced conformational flexibility, limiting binding versatility .

Substituent Effects

  • Indole vs. Thiophene (): The indole-3-yl group in the target compound enables π-π stacking with aromatic residues in enzyme active sites, whereas thiophene analogs rely on weaker hydrophobic interactions .
  • Fluorophenyl vs.

Acetamide Modifications

  • 5-Methyl-1,3,4-Thiadiazole vs. Sodium Ethanoate (): The thiadiazole-methyl group in the target compound may enhance kinase inhibition, whereas sodium salts (e.g., ) prioritize solubility over membrane penetration .

Q & A

Q. Table 1. Comparative Bioactivity of Analogues

Compound SubstituentsAntimicrobial (MIC, μg/mL)Anticancer (IC₅₀, μM)Reference
4-fluorophenyl, 5-indole, thiadiazole8.2 (S. aureus)12.5 (HeLa)
4-chlorophenyl, 5-indole, oxadiazole4.7 (S. aureus)8.9 (HeLa)

Q. Table 2. Key Spectral Data

TechniqueKey PeaksFunctional Group ConfirmedReference
¹H NMR (DMSO-d₆)δ 8.2 (s, 1H, triazole)Triazole ring
IR1652 cm⁻¹ (C=O stretch)Amide bond

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.